

INE963: A Technical Whitepaper on its Discovery and Synthesis

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A Novel Antimalarial Agent with Single-Dose Cure Potential

For Researchers, Scientists, and Drug Development Professionals

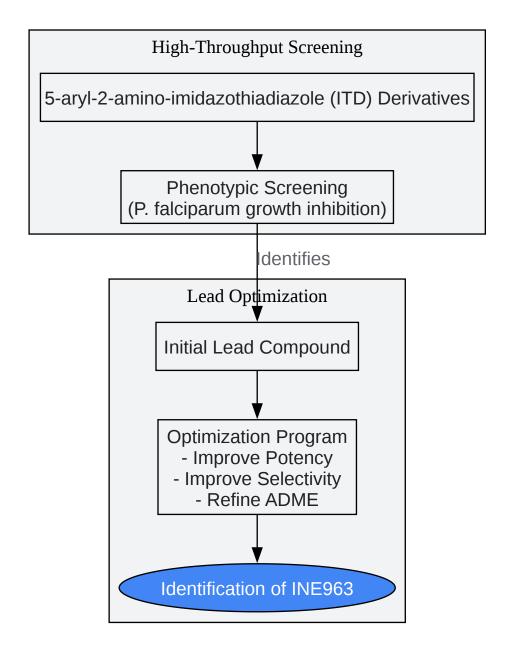
Abstract

INE963 is a potent, fast-acting, blood-stage antimalarial agent with a high barrier to resistance and the potential for a single-dose cure for uncomplicated malaria.[1][2][3][4] This document provides a comprehensive overview of the discovery, synthesis, and preclinical pharmacology of INE963, a novel compound that has progressed to Phase I clinical trials.[1][2][3][4]

Discovery of INE963

The discovery of INE963 originated from a phenotype-based high-throughput screening of a series of 5-aryl-2-amino-imidazothiadiazole (ITD) derivatives.[1][2][3] This screening was designed to assess the growth inhibition of the blood stage of Plasmodium falciparum (Pf).[1][2][3] The initial screening identified a lead compound which, through a dedicated lead optimization program, led to the identification of INE963.[1][2][4] The optimization program focused on enhancing antiplasmodium potency, improving selectivity against human kinases, and refining absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][4]





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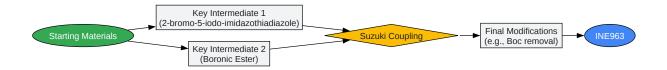
Discovery workflow for INE963.

Synthesis of INE963

The synthesis of INE963 is a multi-step process. A detailed synthetic route is outlined in the publication "Discovery and Preclinical Pharmacology of INE963...". The process involves the preparation of key intermediates and subsequent coupling reactions to yield the final compound. While a full step-by-step protocol is extensive, a general overview of the synthetic



pathway is provided below. The synthesis is amenable to gram-scale production, which was crucial for its progression to clinical trials.[5]



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Generalized synthetic pathway for INE963.

Preclinical Pharmacology

INE963 has demonstrated potent and fast-acting activity against the blood stages of Plasmodium. It exhibits "artemisinin-like" killing kinetics, with a parasite clearance time of less than 24 hours in vitro.[1][2][4] A key attribute of INE963 is its high barrier to resistance.[1][2][3] [4]

In Vitro Efficacy

INE963 shows excellent potency against a wide range of Plasmodium strains, including drug-resistant lines.[1][6]

Parameter	Organism/Cell Line	Value	Reference
EC50	P. falciparum 3D7	3.0 - 6.0 nM	[1][7]
EC50	P. falciparum & P. vivax clinical isolates (Brazil)	2 nM and 3 nM	[7]
EC50	P. falciparum clinical isolates (Uganda)	0.4 nM	[7]
EC50	>15 drug-resistant P. falciparum cell lines	0.5 - 15 nM	[1][6]



In Vivo Efficacy

In a P. falciparum-humanized severe combined immunodeficient mouse model, a single oral dose of 30 mg/kg of INE963 was fully curative.[1][2][4]

Parameter	Model	Dose	Result	Reference
Efficacy	P. falciparum- infected mouse model	30 mg/kg (single dose, p.o.)	Fully curative	[1][2][4]

Selectivity and Cytotoxicity

INE963 demonstrates improved selectivity against human kinases compared to earlier lead compounds.[1] Its cytotoxic profile has also been evaluated.

Parameter	Cell Line	Value	Reference
IC50	Human Kinase Haspin	5.5 μΜ	[7]
IC50	Human Kinase FLT3	3.6 μΜ	[7]
CC50	HepG2	6.7 μΜ	[7]
CC50	K562	6.0 μΜ	[7]
CC50	MT4	4.9 μΜ	[7]

Pharmacokinetics

INE963 exhibits a long half-life across different species, which supports its potential for a single-dose regimen.[1][2][3][4]

Mechanism of Action

The precise molecular target of INE963 in the parasite has not yet been identified.[1][8] However, its activity against a wide range of multidrug-resistant P. falciparum strains and its high barrier to resistance suggest a novel mechanism of action.[1] Investigations into its mode of action are ongoing.[1]



Conclusion

INE963 is a promising antimalarial candidate with several desirable properties, including potent and rapid parasiticidal activity, a high barrier to resistance, and a pharmacokinetic profile that supports a single-dose cure. Its discovery through phenotypic screening and subsequent lead optimization highlights the success of this approach in identifying novel chemotypes for infectious diseases. The progression of INE963 to clinical trials marks a significant step forward in the development of new and effective treatments for malaria.

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